molecular formula C11H19N B12883669 2,5-Diisopropyl-1-methyl-1H-pyrrole

2,5-Diisopropyl-1-methyl-1H-pyrrole

Cat. No.: B12883669
M. Wt: 165.27 g/mol
InChI Key: VCZKROWIUHDWAD-UHFFFAOYSA-N
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Description

2,5-Diisopropyl-1-methyl-1H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two isopropyl groups and one methyl group attached to the pyrrole ring, making it a substituted pyrrole derivative. Pyrroles are known for their biological and chemical significance, often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diisopropyl-1-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with appropriate amines under acidic conditions to form the pyrrole ring . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with isopropyl-substituted amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production of substituted pyrroles like this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2,5-Diisopropyl-1-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diisopropyl-1-methyl-1H-pyrrole is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and biological activity. The steric and electronic effects of these substituents make it distinct from other pyrrole derivatives .

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

1-methyl-2,5-di(propan-2-yl)pyrrole

InChI

InChI=1S/C11H19N/c1-8(2)10-6-7-11(9(3)4)12(10)5/h6-9H,1-5H3

InChI Key

VCZKROWIUHDWAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(N1C)C(C)C

Origin of Product

United States

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